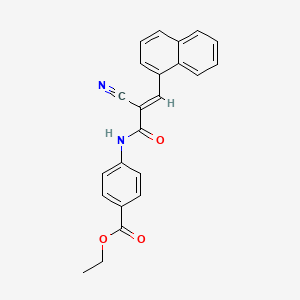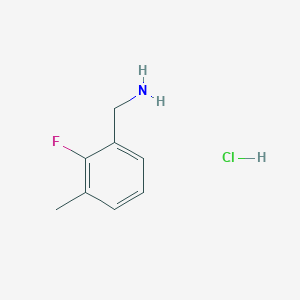![molecular formula C23H23NO6 B2358579 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid CAS No. 2375248-85-2](/img/structure/B2358579.png)
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid is a compound belonging to the class of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids. It features a distinctive fluorenyl group attached to a pyrrolidine ring, making it an intriguing subject of study in organic chemistry and its application in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid typically involves multiple steps:
Starting Materials: : The process begins with the precursor materials, such as commercially available fluorenylmethyloxycarbonyl chloride and pyrrolidine derivatives.
Formation of Fmoc Group: : The Fmoc group is introduced by reacting fluorenylmethyloxycarbonyl chloride with the pyrrolidine derivative under basic conditions.
Esterification and Subsequent Hydrolysis: : The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired compound.
Purification: : The final product is purified using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing reaction conditions, such as temperature, pH, and solvent systems, to ensure high yield and purity. Automation and continuous flow processes may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Under specific conditions, the compound can undergo oxidation, affecting its functional groups.
Reduction: : The fluorenyl and carboxyl groups can be selectively reduced.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the Fmoc-protected site.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or dichromate in acidic medium.
Reducing Agents: : Hydrogenation catalysts or lithium aluminum hydride.
Substitution Conditions: : Vary depending on the reactants used, often involving polar aprotic solvents.
Major Products Formed
The major products from these reactions include derivatives where functional groups are modified, which can be pivotal in creating analogs with different properties for research purposes.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: : Used as a building block in solid-phase peptide synthesis (SPPS) due to the stability and removable nature of the Fmoc protecting group.
Chiral Synthesis: : Acts as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
Protein Engineering: : Plays a role in designing and synthesizing proteins with specific sequences and properties.
Bioconjugation: : Useful in attaching peptides to other biomolecules for functional studies.
Medicine
Drug Development: : Utilized in synthesizing peptide-based drugs, enhancing their stability and bioavailability.
Diagnostic Tools: : Aids in the creation of peptide markers for diagnostic assays.
Industry
Material Science: : Contributes to the development of novel materials with peptide components.
Biotechnology: : Facilitates the production of biocompatible materials for medical devices and implants.
Mecanismo De Acción
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid exerts its effects primarily through its interaction with peptide chains during synthesis. The Fmoc group acts as a temporary protective group for amino acids, preventing unwanted side reactions. The compound binds to specific sites on the peptide chain, ensuring the correct sequence assembly. During deprotection, the Fmoc group is removed, allowing the peptide to continue its synthesis unimpeded.
Comparación Con Compuestos Similares
Similar Compounds
2-[(3R,5S)-1-Benzyl-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Similar in structure but with a benzyl group instead of the fluorenyl group.
2-[(3R,5S)-1-(Tert-butoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid: : Features a tert-butoxycarbonyl (Boc) protecting group rather than an Fmoc group.
Highlighting Its Uniqueness
2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid stands out due to the unique properties conferred by the Fmoc group, which offers high stability and efficient removal under mild conditions. This makes it particularly valuable in peptide synthesis where such characteristics are crucial.
Propiedades
IUPAC Name |
2-[(3R,5S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-29-22(27)20-10-14(11-21(25)26)12-24(20)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)/t14-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGCOXCYEJTQJF-VLIAUNLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2358496.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)


![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)






